3-(4-bromobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide
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Description
3-(4-bromobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide, also known as BB-FA, is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to the class of benzofuran derivatives and has been shown to have various biological effects.
Scientific Research Applications
Crystal Structure Analysis
Research on crystal structures of related benzamide derivatives, such as 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, highlights the importance of understanding the molecular geometry and intermolecular interactions of these compounds. Such studies are crucial for the rational design of new materials and pharmaceuticals (Suchetan, Suresha, Naveen, & Lokanath, 2016).
Organic Synthesis and Drug Design
The synthesis and biological activity evaluation of coumarin-3-carboxamide derivatives, including those with fluorophenyl groups, demonstrate potential in drug discovery, particularly in the search for new anticancer agents. These compounds have shown specific activities against cancer cell lines, revealing the significance of benzamide derivatives in medicinal chemistry (Phutdhawong, Chuenchid, Taechowisan, Sirirak, & Phutdhawong, 2021).
Antimalarial Activity
Benzothiophene carboxamide derivatives, structurally related to benzofuran carboxamides, have been identified as potent inhibitors of the Plasmodium falciparum enoyl-ACP reductase, an enzyme crucial for the parasite's survival. This highlights the potential of benzamide derivatives in the development of new antimalarial therapies (Banerjee, Sharma, Kapoor, Dwivedi, Surolia, & Surolia, 2011).
Photophysical Properties
The microwave-assisted synthesis and study of photophysical properties of benzamide derivatives, including those with fluorophenyl and biphenyl groups, are significant for the development of new materials with specific luminescence properties. These compounds find applications in sensors, organic light-emitting diodes (OLEDs), and other photonic devices (Novanna, Kannadasan, & Shanmugam, 2020).
Antifungal Potential
Benzofuran-1,2,3-triazole hybrids have been synthesized and evaluated for their antifungal potential against various fungi, showcasing the importance of benzamide derivatives in developing new fungicidal agents. This research contributes to the field of agricultural chemistry and the preservation of materials against fungal degradation (Abedinifar, Farnia, Hosseinihashemi, Jalaligoldeh, Arabahmadi, & Mahdavi, 2020).
properties
IUPAC Name |
3-[(4-bromobenzoyl)amino]-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrFN2O3/c23-14-11-9-13(10-12-14)21(27)26-19-15-5-1-4-8-18(15)29-20(19)22(28)25-17-7-3-2-6-16(17)24/h1-12H,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWAFNJZMWJIGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=CC=C3F)NC(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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